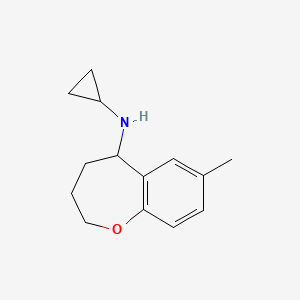

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, also known as CP-544, 959, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological applications. CP-544, 959 is a benzoxepin derivative that acts as a selective antagonist of the dopamine D3 receptor. The compound has been studied extensively for its potential use in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Applications De Recherche Scientifique

Synthesis Methods

- Research has shown that 1-benzazepines, which share structural similarities with N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, can be synthesized using a [1,5]-hydride shift/7-endo cyclization sequence. This method uses 2-(aryl)cyclopropane 1,1-diester derivatives for the transformation, taking advantage of internal redox reactions (Suh, Kwon, & Kim, 2017).

- Another approach includes the stereoselective synthesis of novel 2-alkenyl tetrahydro-1-benzazepines, starting from N-alkenyl-substituted anilines. This method involves selective oxidation, intramolecular nitrone–olefin 1,3-dipolar cycloaddition, and reductive cleavage (Quintero, Palma, Nogueras, & Cobo, 2012).

Chemical Transformations

- Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described as a method for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, which could be related to the transformations of compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

- The synthesis of tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation, provides insight into the chemical transformations that could be applied to N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Application in Drug Synthesis

- A study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, resulting in enantioselective synthesis of specific inhibitors, highlights potential applications in drug synthesis relevant to compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

Potential Antifungal Activity

- The efficient synthesis of substituted benzannulated seven-membered O-heterocycles from cyclopropane derivatives suggests potential antifungal activity, which may be applicable to derivatives of N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Cao et al., 2019).

Propriétés

IUPAC Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-7-14-12(9-10)13(3-2-8-16-14)15-11-5-6-11/h4,7,9,11,13,15H,2-3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJOLZUOQJKKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCC2NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)